N-[(2,4-dimethoxyphenyl)methyl]acetamide
Description
Current Standing and Research Significance in Organic Chemistry
The significance of N-[(2,4-dimethoxyphenyl)methyl]acetamide in contemporary organic chemistry can be understood by examining its components. The acetamide (B32628) functional group is a cornerstone in the structure of many natural products and pharmaceutical compounds. jst.go.jp For instance, melatonin (B1676174), a natural hormone, and the antibiotic linezolid (B1675486) both feature an acetamide moiety. jst.go.jp This prevalence underscores the importance of synthetic methods that can introduce this group into a variety of molecular scaffolds.
The 2,4-dimethoxybenzyl (DMB) group, on the other hand, is frequently employed as a protecting group for amines and other functional groups in multi-step organic synthesis. bme.hursc.org Its utility lies in its stability under a range of reaction conditions and the relative ease with which it can be removed, often under mild acidic or oxidative conditions. bme.hu The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring enhances the electron density of the ring, which facilitates its cleavage.
Recent research has highlighted versatile reagents like 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as effective tools for the synthesis of N-alkylacetamides. jst.go.jp These reagents act as equivalents of N-acetamide nucleophiles, reacting with various alkyl halides and sulfonates to produce the corresponding substituted acetamides in good yields. jst.go.jp This methodology provides a direct pathway for the synthesis of compounds like this compound.
Table 1: Key Reagents and Intermediates
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 2,4-dimethoxybenzylamine (B23717) | Precursor to this compound | |
| 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) | Reagent for N-acetylation | jst.go.jp |
Foundational Research Trajectories and Academic Relevance
The academic relevance of this compound is rooted in the fundamental principles of organic synthesis and the study of functional groups. The synthesis of amides, including acetamides, is a well-established area of research. Traditional methods often involve the acylation of amines. In the case of this compound, this would typically involve the reaction of 2,4-dimethoxybenzylamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.gov
The study of protecting groups is another critical area of organic chemistry where the 2,4-dimethoxybenzyl moiety is of interest. Research into the stability and cleavage of the DMB group from various functional groups, such as in N-(2,4-dimethoxybenzyl)-protected compounds, contributes to the development of more efficient and selective synthetic strategies. bme.hursc.org
Furthermore, the acetamide moiety itself is a subject of interest due to its presence in biologically active molecules. Understanding the synthesis and reactivity of various acetamides provides a foundation for the development of new therapeutic agents and other functional organic materials. jst.go.jp The exploration of reagents like 2,4-DM-BENAC-K represents an advancement in this field, offering a stable and easy-to-handle alternative for introducing the N-acetamide group. jst.go.jp
Table 2: Related Research Areas
| Research Area | Relevance to this compound | Key Concepts |
|---|---|---|
| Amide Synthesis | Provides methods for the formation of the acetamide bond. | Acylation, Nucleophilic Substitution |
| Protecting Group Chemistry | The 2,4-dimethoxybenzyl group is a common protecting group. | Stability, Cleavage, Selectivity |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)6-11(9)15-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRDMZUOHXWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Reaction Path Investigations of N 2,4 Dimethoxyphenyl Methyl Acetamide
Elucidation of Synthetic Pathways to N-[(2,4-dimethoxyphenyl)methyl]acetamide
The construction of this compound can be approached through several strategic disconnections, primarily focusing on the formation of the amide linkage and the incorporation of the 2,4-dimethoxyphenylmethyl group.
Strategies for Amide Bond Formation
The formation of the amide bond is a cornerstone of this synthesis. A prevalent strategy involves the acylation of 2,4-dimethoxybenzylamine (B23717) with a suitable acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction between an amine and acetyl chloride or acetic anhydride is a well-established method for forming acetamides. nih.gov
Another innovative approach utilizes acetonitrile (B52724) as both a reagent and a solvent in a continuous-flow system catalyzed by alumina. This method offers a greener and safer alternative to traditional acetylating agents. bme.hujst.go.jp This process has been shown to be effective for the N-acetylation of various primary and secondary amines, including benzylic amines, with excellent yields. bme.hu
Enzymatic methods also present a viable route. For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of hydrolysis, synthesizing N-benzylacetamides from the corresponding benzylamine (B48309) and acetate. This biocatalytic approach operates under mild conditions and offers high specificity. nih.gov
Approaches for Introducing the 2,4-Dimethoxyphenylmethyl Moiety
The introduction of the 2,4-dimethoxyphenylmethyl group is the other critical aspect of the synthesis. This can be achieved through the N-alkylation of acetamide (B32628) with a suitable 2,4-dimethoxybenzyl electrophile, such as 2,4-dimethoxybenzyl chloride or bromide. This reaction typically requires a base to deprotonate the acetamide, forming a nucleophilic acetamide anion that then attacks the benzyl (B1604629) halide in an SN2 reaction.
A particularly elegant and versatile method employs potassium salts of N-acetylcarbamates. Specifically, 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) serves as a stable and easy-to-handle N-acetamide anion equivalent. jst.go.jpchemicalbook.com This reagent reacts with various alkyl halides and sulfonates to provide substituted products, which upon cleavage of the 2,4-dimethoxybenzyloxycarbonyl (Dmoz) protecting group under mild acidic conditions, yield the desired N-alkylacetamide. chemicalbook.comnih.gov
The precursor, 2,4-dimethoxybenzylamine, can be synthesized through various methods, including the reduction of 2,4-dimethoxybenzonitrile (B173694) or via the Delépine reaction from 2,4-dimethoxybenzyl chloride. chemicalbook.com
Analysis of Critical Reaction Parameters and Reagents
The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen pathway and the corresponding reaction parameters.
For the acetylation of 2,4-dimethoxybenzylamine , the choice of solvent and base is crucial. In reactions with acetyl chloride or acetic anhydride, an inert aprotic solvent like dichloromethane (B109758) or diethyl ether is typically used, often in the presence of a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. nih.gov The reaction temperature is often kept low initially and then allowed to warm to room temperature.
In the N-alkylation of acetamide with 2,4-dimethoxybenzyl halides , the strength of the base is a key parameter. Strong bases like sodium hydride or potassium tert-butoxide are often necessary to generate a sufficient concentration of the acetamide anion. The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus accelerating the SN2 reaction.
For the synthesis utilizing 2,4-DM-BENAC-K , the reaction conditions are generally mild. The reaction with alkyl halides is typically carried out in a polar aprotic solvent such as DMF at temperatures ranging from room temperature to 60 °C. jst.go.jp The subsequent deprotection of the Dmoz group is achieved using mild acidic conditions. chemicalbook.comnih.gov
The table below summarizes key parameters for different synthetic strategies.
| Synthetic Strategy | Key Reagents | Typical Solvents | Temperature Range | Catalyst/Base |
| Acetylation of 2,4-dimethoxybenzylamine | Acetyl chloride, Acetic anhydride | Dichloromethane, Diethyl ether | 0 °C to Room Temp. | Triethylamine, Pyridine |
| N-alkylation of acetamide | 2,4-Dimethoxybenzyl chloride | DMF, DMSO | Room Temp. to elevated | Sodium hydride, Potassium tert-butoxide |
| Using 2,4-DM-BENAC-K | 2,4-DM-BENAC-K, Alkyl halide | DMF | Room Temp. to 60 °C | - |
| Continuous-flow acetylation | Acetonitrile | Acetonitrile | Elevated | Alumina |
| Enzymatic Synthesis | 2,4-Dimethoxybenzylamine, Acetate | Aqueous buffer | Room Temp. | N-substituted formamide deformylase |
Mechanistic Probes into this compound Formation
Understanding the reaction mechanisms is pivotal for optimizing synthetic routes and controlling product formation.
Catalysis and Kinetic Studies in Synthesis
The formation of this compound can be influenced by various catalytic systems. In the context of direct amidation between a carboxylic acid (acetic acid) and 2,4-dimethoxybenzylamine, various catalysts have been explored for similar transformations, including boronic acids and transition metal complexes. These catalysts typically work by activating the carboxylic acid towards nucleophilic attack by the amine. mdpi.com
For the acetylation of amines, 4-(dimethylamino)pyridine (DMAP) is a well-known and highly effective catalyst. Mechanistic studies have shown that DMAP acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the amine. semanticscholar.org
The N-alkylation of acetamide with 2,4-dimethoxybenzyl chloride is believed to proceed via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The rate of this reaction would be expected to be first order in both the acetamide anion and the benzyl chloride. Kinetic studies of similar SN2 reactions involving benzyl halides and nucleophiles have been conducted, providing insights into the factors influencing the reaction rate, such as the nature of the leaving group, the solvent, and the electronic effects of substituents on the benzyl ring.
Stereochemical Considerations in Synthesis
While this compound itself is not chiral, the introduction of stereocenters can be a critical aspect if derivatives of this compound are targeted, or if the synthesis originates from chiral precursors. For instance, if a chiral center were present on the benzylic carbon or the acetyl group, stereoselective synthesis would become a key consideration.
Asymmetric synthesis of chiral N-benzylacetamides can be achieved through several strategies. One approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the acetamide or the benzylamine precursor to direct the stereochemical outcome of a key bond-forming step. After the desired stereochemistry is established, the auxiliary is removed.
Another powerful strategy is the use of chiral catalysts . Chiral transition metal complexes or organocatalysts can be employed to catalyze the amide bond formation or the N-alkylation step in an enantioselective manner. For example, chiral catalysts have been successfully used in the asymmetric hydrogenation of enamides to produce chiral amides, and in the kinetic resolution of racemic benzylamines.
While no specific studies on the stereoselective synthesis of this compound have been found, the principles of asymmetric catalysis and the use of chiral auxiliaries are well-established and could be applied to create chiral analogues of this compound.
Principles of Sustainable Synthesis Applied to this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. These principles guide the development of synthetic routes that are safer, more efficient, and less polluting.
A primary consideration in the sustainable synthesis of this compound is the selection of appropriate solvents. Traditional amide synthesis often employs halogenated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are now recognized for their adverse health and environmental impacts. In contrast, greener alternatives are increasingly being investigated and adopted. For the N-acetylation of 2,4-dimethoxybenzylamine, the theoretical application of principles of sustainable synthesis suggests the use of solvents derived from renewable resources or those with a lower environmental impact. Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable alternatives in amide bond formation. nih.gov Water, being the most benign solvent, is also a desirable medium, although its use can be challenging due to the limited solubility of organic reactants. researchgate.net
Catalysis plays a pivotal role in the green synthesis of amides. The move away from stoichiometric reagents, which generate significant amounts of waste, towards catalytic methods is a cornerstone of sustainable chemistry. For the synthesis of this compound, both biocatalysis and organocatalysis offer promising avenues. Enzymatic catalysis, for instance, using lipases, can facilitate the acylation of amines under mild conditions, often with high selectivity and reduced energy consumption. nih.gov Organocatalysts, which are small organic molecules, can also promote amide bond formation without the need for toxic heavy metals, contributing to a cleaner reaction profile.
To quantify the sustainability of a synthetic process, several green chemistry metrics are employed. These metrics provide a framework for evaluating and comparing the "greenness" of different synthetic routes. whiterose.ac.ukwiley-vch.denih.gov Key metrics applicable to the synthesis of this compound include:
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy signifies a more efficient process with less waste generation. wiley-vch.de
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the yield and stoichiometry of the reactants. It is calculated as the mass of the product divided by the total mass of reactants. researchgate.net
Process Mass Intensity (PMI): PMI is a holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. A lower PMI value indicates a more sustainable and efficient process. mdpi.com
By optimizing synthetic pathways to improve these metrics, the production of this compound can be made significantly more sustainable.
Table 1: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Formula | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactant atoms to product atoms. | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | High (approaching 100%) |
| Reaction Mass Efficiency (RME) | Accounts for reaction yield and stoichiometry. | (Mass of Product / Total Mass of Reactants) x 100% | High (approaching 100%) |
| Process Mass Intensity (PMI) | Considers all materials used in the process. | Total Mass in Process / Mass of Product | Low (approaching 1) |
Methodologies for Optimizing Synthetic Yields and Purity Profiles
The optimization of synthetic yields and the attainment of high purity are paramount in the production of this compound. A systematic approach to refining reaction parameters and purification techniques is essential for achieving these goals.
The core of the synthesis of this compound typically involves the N-acylation of 2,4-dimethoxybenzylamine with an acetylating agent such as acetic anhydride or acetyl chloride. The optimization of this reaction hinges on several key parameters:
Temperature: The reaction temperature can significantly influence both the rate of reaction and the formation of byproducts. A systematic study to identify the optimal temperature that maximizes the yield of the desired product while minimizing impurities is crucial. Lowering the temperature can sometimes reduce the rate of side reactions, leading to a cleaner product profile.
Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. While traditional solvents may offer good yields, the principles of sustainable synthesis encourage the exploration of greener alternatives. The optimization process should therefore include screening a range of solvents to find one that not only provides a high yield and purity but is also environmentally benign.
Catalyst: The use of a catalyst can accelerate the reaction and allow for milder reaction conditions. For the N-acetylation of benzylamines, both acid and base catalysts can be employed. The optimization would involve screening different catalysts and their concentrations to find the most effective system.
Stoichiometry of Reactants: The molar ratio of the amine to the acetylating agent is another critical parameter. Using a slight excess of one reactant might drive the reaction to completion, but a large excess can lead to purification challenges and increased waste. Careful adjustment of the stoichiometry is necessary to maximize the conversion of the limiting reagent.
Table 2: Parameters for Optimization of N-Acetylation of 2,4-Dimethoxybenzylamine
| Parameter | Variable | Objective |
|---|---|---|
| Temperature | Range of temperatures (e.g., 0°C to 100°C) | Maximize yield, minimize byproducts |
| Solvent | Different green solvents (e.g., 2-MeTHF, CPME, ethyl acetate) | High yield and purity, low environmental impact |
| Catalyst | Type and concentration of acid or base catalyst | Increased reaction rate, mild conditions |
| Reactant Ratio | Molar ratio of amine to acetylating agent | Drive reaction to completion, minimize waste |
Following the synthesis, the purification of this compound is a critical step to achieve the desired purity profile. Common purification techniques include:
Crystallization: This is a highly effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals with a good recovery yield. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.
Chromatography: Column chromatography is a versatile technique for separating the target compound from impurities. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is tailored to the specific properties of the compound and its impurities. While effective, chromatography can be solvent-intensive, and therefore, optimization to reduce solvent consumption is in line with green chemistry principles.
By systematically optimizing both the reaction conditions and the purification methods, it is possible to produce this compound with high yield and purity in a manner that is both economically viable and environmentally responsible.
Advanced Spectroscopic and Crystallographic Structural Elucidation of N 2,4 Dimethoxyphenyl Methyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon framework and the relative positions of protons.
Detailed ¹H NMR Chemical Shift Analysis for Proton Environments
The ¹H NMR spectrum provides information on the distinct chemical environments of protons in the molecule. For N-[(2,4-dimethoxyphenyl)methyl]acetamide, several key signals are anticipated. The dimethoxy-substituted aromatic ring gives rise to a characteristic splitting pattern. The methylene (B1212753) bridge protons are influenced by both the aromatic ring and the adjacent amide nitrogen. The amide proton itself, and the protons of the acetyl and methoxy (B1213986) groups, all produce distinct signals.
The expected proton environments and their predicted chemical shifts are as follows:
Aromatic Protons (H-3, H-5, H-6): The electron-donating methoxy groups at positions 2 and 4 shield the aromatic protons, causing them to appear at higher fields (lower ppm) than those in unsubstituted benzene (B151609). H-3, situated between two methoxy groups, is expected to be the most shielded. H-5 will appear as a doublet of doublets due to coupling with both H-3 and H-6, while H-6 will be a doublet, coupling to H-5.
Methylene Protons (-CH₂-): These benzylic protons are adjacent to an electron-withdrawing amide group, which shifts their signal downfield. The signal is expected to be a doublet, split by the neighboring amide proton.
Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, as they are in non-equivalent chemical environments.
Amide Proton (-NH-): The chemical shift of the amide proton can vary significantly depending on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad singlet or a triplet if coupling to the adjacent methylene group is resolved.
Acetyl Methyl Protons (-CH₃): These protons will appear as a sharp singlet, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -C(O)CH₃ | ~2.0 | Singlet (s) | - |
| -OCH₃ (at C-2) | ~3.85 | Singlet (s) | - |
| -OCH₃ (at C-4) | ~3.80 | Singlet (s) | - |
| -CH₂- | ~4.3 | Doublet (d) | ~6.0 |
| H-3 | ~6.45 | Doublet (d) | ~2.4 |
| H-5 | ~6.40 | Doublet of Doublets (dd) | J = 8.4, 2.4 |
| H-6 | ~7.1 | Doublet (d) | ~8.4 |
| -NH- | ~6.0 - 8.0 | Broad Triplet (br t) | ~6.0 |
Comprehensive ¹³C NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal. The chemical shifts are highly dependent on the local electronic environment.
The key carbon signals for this compound include:
Carbonyl Carbon (-C=O): This carbon is highly deshielded due to the double bond to oxygen and appears far downfield.
Aromatic Carbons: The two carbons bearing methoxy groups (C-2, C-4) are the most deshielded among the ring carbons. The ipso-carbon (C-1) where the benzyl (B1604629) group is attached also has a characteristic shift. The protonated carbons (C-3, C-5, C-6) appear at higher field strengths.
Methylene Carbon (-CH₂-): The benzylic carbon atom's signal is found in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.
Methoxy Carbons (-OCH₃): Two distinct signals are expected for the two non-equivalent methoxy groups.
Acetyl Methyl Carbon (-CH₃): This carbon appears in the far upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(O)CH₃ | ~23 |
| -CH₂- | ~40 |
| -OCH₃ (at C-2) | ~55.5 |
| -OCH₃ (at C-4) | ~55.3 |
| C-3 | ~98 |
| C-5 | ~104 |
| C-1 | ~118 |
| C-6 | ~130 |
| C-2 | ~158 |
| C-4 | ~160 |
| -C=O | ~170 |
Multi-dimensional NMR Spectroscopy for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. science.govemerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, key cross-peaks would be observed between the aromatic protons H-5 and H-6, and between H-5 and H-3. A crucial correlation would also be seen between the amide proton (-NH-) and the methylene protons (-CH₂-), confirming their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com This allows for the direct assignment of protonated carbons. For example, the proton signal at ~7.1 ppm (H-6) would show a cross-peak with the carbon signal at ~130 ppm (C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com It is invaluable for connecting molecular fragments. Key HMBC correlations would include:
The methylene protons (-CH₂-) correlating to the aromatic carbons C-1 and C-6, and to the carbonyl carbon (-C=O).
The acetyl methyl protons (-C(O)CH₃) correlating to the carbonyl carbon (-C=O).
The amide proton (-NH-) correlating to the methylene carbon (-CH₂-).
The methoxy protons (-OCH₃) correlating to their respective attachment points on the aromatic ring (C-2 and C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment maps correlations between protons that are close in space, providing insight into the molecule's conformation. harvard.edu Spatial proximity between the methylene (-CH₂-) protons and the aromatic H-6 proton would be expected, helping to define the orientation of the side chain relative to the ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.
Assignment of Fundamental Vibrational Modes and Functional Group Signatures
The vibrational spectrum of this compound is dominated by bands characteristic of a secondary amide and a substituted aromatic ring. biointerfaceresearch.com
N-H Stretch: A characteristic sharp band is expected around 3300 cm⁻¹ in the IR spectrum, corresponding to the stretching of the amide N-H bond. orientjchem.org
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl, methylene, and methoxy groups) are found just below 3000 cm⁻¹.
Amide I Band: This is one of the most intense bands in the IR spectrum, appearing around 1640-1660 cm⁻¹. It is primarily due to the C=O stretching vibration and is a hallmark of the amide group. researchgate.net
Amide II Band: Found around 1540-1560 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov
Aromatic C=C Stretches: Multiple bands in the 1610-1450 cm⁻¹ region correspond to the stretching vibrations of the phenyl ring.
C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-ether C-O bonds are expected in the 1250-1020 cm⁻¹ region.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium-Strong | Weak |
| Aromatic C-H Stretch | Aryl | 3100-3000 | Medium | Medium |
| Aliphatic C-H Stretch | -CH₃, -CH₂, -OCH₃ | 3000-2850 | Medium-Strong | Strong |
| Amide I (C=O Stretch) | Amide | ~1650 | Very Strong | Medium |
| Aromatic C=C Stretch | Aryl | 1610, 1590, 1500 | Strong | Strong |
| Amide II (N-H bend, C-N stretch) | Amide | ~1550 | Strong | Weak |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1260 | Strong | Medium |
| Symmetric C-O-C Stretch | Aryl Ether | ~1030 | Strong | Weak |
Spectroscopic Analysis of Conformational Isomerism and Tautomerism
Tautomerism: Amides can theoretically exist in equilibrium with their imidol tautomers. However, for simple acyclic secondary amides like this compound, the keto-amide form is overwhelmingly more stable, and the presence of the imidol tautomer is not expected to be spectroscopically detectable under normal conditions. nih.gov
Conformational Isomerism: The primary source of conformational isomerism in secondary amides is restricted rotation about the C-N bond. This can lead to cis and trans conformers, where the substituents on the C=O and N are on the same or opposite sides of the C-N bond, respectively. Due to significant steric hindrance between the acetyl group and the bulky 2,4-dimethoxybenzyl group, the trans conformer is expected to be the exclusive or vastly predominant form. umich.edu Additional conformational flexibility arises from rotation around the N-CH₂ and CH₂-Aryl bonds. While multiple conformers may exist, they are likely to be in rapid equilibrium at room temperature, resulting in averaged NMR signals. Low-temperature vibrational spectroscopy could potentially resolve distinct bands for different stable conformers, particularly in the amide and fingerprint regions. umich.edu
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis
As of the latest available data, specific high-resolution mass spectrometry (HRMS) studies exclusively detailing the fragmentation pattern of this compound are not extensively documented in publicly accessible scientific literature. However, based on the known molecular formula, C₁₁H₁₅NO₃, the theoretical exact mass can be calculated to provide a foundational piece of data for any future HRMS analysis.
Predicted HRMS Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Theoretical Exact Mass | 209.1052 g/mol |
| Monoisotopic Mass | 209.10519334 Da |
This data is computationally derived and awaits experimental verification.
In a typical HRMS experiment, this compound would be subjected to ionization, and the resulting molecular ion's mass-to-charge ratio (m/z) would be measured with high precision. This precise measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern, induced by techniques such as collision-induced dissociation (CID), would provide structural information. Based on the structure of this compound, several characteristic fragmentation pathways can be anticipated:
Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene group, or the bond between the nitrogen and the methylene group.
Loss of the acetamide (B32628) group: Cleavage resulting in the formation of a 2,4-dimethoxybenzyl cation.
Cleavage within the dimethoxyphenyl ring: Loss of methoxy groups or other ring fragmentations.
A detailed analysis of these fragmentation patterns would allow for the unambiguous identification of the compound and provide insights into its chemical stability.
X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Engineering
Currently, there is no publicly available crystal structure of this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. The following sections, therefore, discuss the theoretical and anticipated aspects of its crystallographic analysis based on the study of similar molecules.
Analysis of Molecular Conformation in the Solid State
In the absence of experimental data, the solid-state conformation of this compound can be predicted using computational modeling techniques. The molecule possesses several rotatable bonds, including the C-N bond of the amide and the C-C bond connecting the phenyl ring to the methyl group. The conformation will be dictated by the interplay of steric hindrance and electronic effects.
It is expected that the amide group will adopt a planar or near-planar conformation to maximize resonance stabilization. The orientation of the 2,4-dimethoxyphenyl group relative to the acetamide moiety will be a key conformational feature, likely influenced by steric interactions between the ortho-methoxy group and the rest of the molecule.
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, C-H...π interactions)
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the two methoxy oxygens) suggests that hydrogen bonding will play a significant role in the crystal structure.
In addition to classical hydrogen bonds, other weaker interactions are also expected to be important:
C-H...O interactions: Between the methyl and methylene C-H groups and the oxygen atoms.
C-H...π interactions: Involving the aromatic ring.
π...π stacking: Between the aromatic rings of adjacent molecules.
A detailed analysis of these interactions would be essential for understanding the forces that govern the crystal's architecture and for any future efforts in crystal engineering.
Challenges and Solutions in Crystallographic Studies (e.g., polymorphism, data refinement)
Should single crystals of this compound become available for X-ray diffraction studies, several challenges might be encountered.
One common challenge is polymorphism , the ability of a compound to crystallize in multiple forms with different crystal structures. Polymorphs can exhibit different physical properties, and identifying and characterizing all accessible forms is crucial. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) would be necessary to explore the polymorphic landscape of this compound.
Another potential issue is crystal quality . Obtaining single crystals of sufficient size and quality for X-ray diffraction can be challenging. Optimization of the crystallization process is often required.
During data refinement , issues such as disorder in flexible parts of the molecule (like the methoxy groups) might arise. Advanced refinement techniques and careful modeling would be needed to accurately describe the electron density and obtain a reliable crystal structure.
Overcoming these challenges would provide a definitive three-dimensional structure of this compound, offering invaluable insights into its conformation and the intermolecular forces that dictate its solid-state properties.
Computational Chemical Investigations and Molecular Modeling of N 2,4 Dimethoxyphenyl Methyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry and ground state electronic energy of molecules. For N-[(2,4-dimethoxyphenyl)methyl]acetamide, a DFT calculation would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Although this analysis is crucial for understanding the molecule's stability and conformation, specific optimized geometrical parameters for this compound are not available in published literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. This analysis helps in predicting how the molecule will interact with other chemical species. However, a specific FMO analysis for this compound has not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites of chemical reactions, such as electrophilic attack or nucleophilic addition, and for understanding intermolecular interactions. Despite its utility, MEP mapping data for this compound is not documented in scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge transfer between orbitals, and the hybridization of atomic orbitals. This analysis can reveal the nature of chemical bonds and the extent of electron delocalization, which contributes to the molecule's stability. Specific NBO analysis findings for this compound are currently absent from the scientific record.
Computational Prediction of Spectroscopic Signatures (e.g., Simulated IR, UV-Vis, NMR Chemical Shifts)
Computational methods can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These simulated spectra are highly useful for interpreting experimental data and for assigning specific spectral features to molecular vibrations, electronic transitions, or nuclear environments. The comparison between calculated and experimental spectra can confirm the molecular structure. To date, no published studies have presented the simulated spectroscopic signatures for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments, such as in solution. MD simulations would be particularly useful for understanding how this compound behaves in a biological or chemical system. However, there are no available reports of MD simulations having been performed on this compound.
Exploration of Conformational Dynamics and Energy Landscapes
The biological function and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
For this compound, several rotatable bonds define its conformational space. Key torsions would include the C-C-N-C backbone and the rotation of the methoxy (B1213986) groups on the phenyl ring. Computational methods, such as molecular dynamics (MD) simulations or systematic conformational searches, can be used to explore this landscape. By calculating the potential energy of thousands of different conformations, an energy landscape can be mapped, revealing the most stable, low-energy states. diva-portal.orgmdpi.com Studies on simpler amides, like N-methylacetamide, have shown that even subtle conformational changes, such as isomerism around the amide bond, can have significant energetic consequences that are crucial for modeling peptide backbones in proteins. umich.edu A similar analysis for this compound would reveal its preferred shapes in a biological environment.
Illustrative Data: Relative Energies of Hypothetical Conformers This table represents a hypothetical output from a conformational analysis, showing the relative stability of different spatial arrangements of the molecule.
| Conformer ID | Dihedral Angle (Cα-N-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 178.5° | 0.00 | 75.3 |
| 2 | -65.2° | 1.50 | 10.1 |
| 3 | 70.1° | 1.55 | 9.6 |
| 4 | 5.4° | 4.20 | 5.0 |
Solvent Effects on Molecular Behavior
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. nih.gov Computational simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water).
Molecular dynamics simulations in a box of explicit water molecules would be the standard approach. fcien.edu.uynih.gov Such simulations would reveal how water molecules arrange around the solute's functional groups, such as the polar acetamide (B32628) group, which can act as a hydrogen bond donor and acceptor, and the methoxy groups. uchile.clresearchgate.net The simulation can quantify changes in properties like the molecule's dipole moment, conformational preferences, and the stability of intramolecular versus intermolecular hydrogen bonds in polar versus non-polar environments. This is crucial for understanding its solubility and how it might behave in the aqueous environment of a biological system.
Illustrative Data: Solvent Effects on a Key Molecular Property This table shows how a calculated property, such as the molecular dipole moment, might vary in different simulated solvent environments.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Vacuum | 1 | 2.85 |
| Chloroform | 4.8 | 3.54 |
| Methanol | 33.0 | 4.68 |
| Water | 80.1 | 5.12 |
Simulations of Ligand-Protein Interactions
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and a protein. nih.govjelsciences.comresearchgate.net An MD simulation would begin with the docked pose of this compound in a target protein's binding site, solvated in a water box with appropriate ions.
Over the course of the simulation (typically nanoseconds to microseconds), the movements of every atom in the system are calculated. This allows researchers to assess the stability of the initial binding pose. Key analyses include:
Root Mean Square Deviation (RMSD): To track the stability of the ligand in the binding pocket.
Hydrogen Bond Analysis: To monitor the formation and breaking of specific hydrogen bonds over time.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.
These simulations can reveal whether the ligand remains stably bound, identifies key amino acid residues that are critical for the interaction, and shows how the protein might adjust its conformation to accommodate the ligand.
Structure-Based Computational Approaches
Structure-based methods rely on the 3D structure of the target macromolecule to predict how a ligand might interact with it.
Molecular Docking for Ligand-Macromolecule Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a target protein. researchgate.netmdpi.com The process involves sampling a large number of possible conformations of this compound within the protein's active site and using a scoring function to rank them. researchgate.net
The scoring function estimates the binding affinity, typically in kcal/mol. A successful docking study would predict a binding mode where the ligand's functional groups form favorable interactions with the protein. For this compound, these interactions would likely involve:
Hydrogen Bonding: The carbonyl oxygen and the N-H group of the acetamide moiety are prime candidates for forming hydrogen bonds with polar amino acid residues.
Hydrophobic Interactions: The dimethoxyphenyl ring would likely engage in hydrophobic or π-π stacking interactions with non-polar residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Interactions: General favorable contacts with the contours of the binding pocket.
Illustrative Data: Hypothetical Molecular Docking Results This table shows example results from docking this compound into the active site of a hypothetical protein kinase.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS-78, ASP-184 | Hydrogen Bond |
| PHE-182 | π-π Stacking | ||
| 2 | -7.9 | LYS-78, GLU-95 | Hydrogen Bond |
| LEU-130 | Hydrophobic | ||
| 3 | -7.2 | ASP-184 | Hydrogen Bond |
| VAL-65, ILE-145 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSAR and QSPR are statistical modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arresearchgate.net
To build a QSAR model for this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). nih.govnih.gov For each molecule, a set of numerical "descriptors" is calculated. These can include:
Topological descriptors: Related to molecular connectivity.
Electronic descriptors: Such as partial charges and dipole moments.
Physicochemical descriptors: Like molecular weight, logP (lipophilicity), and polar surface area. kg.ac.rs
Using statistical methods like Multiple Linear Regression (MLR), a model is created that correlates a combination of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts to design more potent molecules.
Illustrative Data: Example of a QSAR Equation A hypothetical QSAR model for a series of analogues might look like this:
pIC50 = 0.45 * (cLogP) - 0.08 * (Molecular_Weight) + 1.2 * (Num_H_Donors) + 2.15
This equation would suggest that higher lipophilicity (cLogP) and more hydrogen bond donors increase activity, while higher molecular weight is slightly detrimental.
Mechanistic Biological Research and Structure Activity Relationship Sar of N 2,4 Dimethoxyphenyl Methyl Acetamide Analogs in Vitro & in Silico
In Vitro Enzyme Interaction Studies
Derivatives of acetamide (B32628) have been identified as potent modulators of several key enzymes, prompting investigations into their kinetic profiles and binding characteristics to understand their therapeutic potential. nih.gov
Enzyme kinetics studies are fundamental to characterizing the functional effects of N-[(2,4-dimethoxyphenyl)methyl]acetamide analogs on enzymatic activity. wikipedia.org These investigations measure reaction rates under varying conditions to determine the catalytic mechanism and the mode of action of inhibitors or activators. wikipedia.org For many acetamide-based compounds, the primary mode of interaction is enzyme inhibition. nih.govnih.gov
Key parameters determined in these studies include:
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
Mechanism of Inhibition: Determined through graphical methods like Lineweaver-Burk plots, this clarifies whether the inhibition is competitive, non-competitive, or mixed. nih.govnih.gov
For instance, studies on related sulfonamide derivatives of acetamides have demonstrated competitive inhibition of acetylcholinesterase. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. nih.gov This type of inhibition can be overcome by increasing the substrate concentration and is characterized by an increase in the Michaelis-Menten constant (Km) with no change in the maximum reaction velocity (Vmax). nih.gov
Table 1: Enzyme Inhibition Kinetics of Representative Acetamide Analogs
| Analog Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
|---|---|---|---|---|
| N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide | Acetylcholinesterase | 0.075 ± 0.001 | 2.5 | Competitive |
| Halo-substituted Ester/Amide Analog 4b | Jack Bean Urease | 0.0016 ± 0.0002 | N/A | Mixed-type |
To complement kinetic data, in silico molecular docking studies are frequently employed to visualize and characterize the binding of acetamide analogs to the active sites of enzymes. nih.govnih.gov These computational methods predict the preferred orientation of a ligand when bound to a receptor or enzyme, helping to elucidate the specific molecular interactions that stabilize the ligand-protein complex.
Docking studies of various acetamide compounds with enzymes such as monoamine oxidase (MAO-B) and acetylcholinesterase (AChE) have revealed key interactions. nih.govnih.gov These interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the enzyme's amino acid residues.
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the enzyme.
Pi-Pi Stacking: Interactions between aromatic rings on the ligand and aromatic residues (e.g., Tyrosine, Tryptophan) in the active site.
For example, in silico analysis of potential acetamide-based inhibitors against MAO-B indicated a strong binding affinity, suggesting that these compounds could be promising candidates for the treatment of neurodegenerative diseases. nih.gov
Table 2: Predicted Molecular Interactions of Acetamide Analogs with Enzyme Active Sites (In Silico)
| Analog Class | Target Enzyme | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| N-Aryl-2-(N-disubstituted) acetamides | MAO-B | Tyr398, Tyr435 | Hydrogen Bonding, Pi-Pi Stacking |
| Sulfonamide-Acetamide Hybrids | Acetylcholinesterase (AChE) | Trp84, Ser122, His440 | Hydrogen Bonding, Hydrophobic Interactions |
In Vitro Receptor Binding and Functional Assays in Defined Biological Systems
Beyond enzymes, acetamide analogs have been evaluated for their ability to bind to and modulate the function of various cell surface receptors.
Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for specific receptors. These assays measure the displacement of a known radioactive ligand by the test compound, allowing for the calculation of binding affinity (Ki).
Research into bivalent ligands derived from an N-acetamide structure demonstrated high affinity and selectivity for melatonin (B1676174) receptors (MT1 and MT2). nih.gov Dimerization of the monomeric agonist N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide led to a significant improvement in selectivity for the MT1 receptor subtype. nih.gov For example, compound 3a, featuring a trimethylene linker, showed a 112-fold selectivity for MT1 over MT2. nih.gov Similarly, other N-acetamide analogs have been developed as high-affinity, selective antagonists for the dopamine (B1211576) D3 receptor, a target for neuropsychiatric disorders. nih.gov
Table 3: Receptor Binding Affinity and Selectivity of Representative Acetamide Analogs
| Analog Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|---|
| Dimeric Melatonin Analog (3d) | MT1 | 0.34 (pKi = 8.47) | 54-fold (MT1 vs MT2) |
| NGB 2904 | Dopamine D3 | 2.0 | 56-fold (D2 vs D3) |
| Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) | Dopamine D3 | 0.7 | 133-fold (D2 vs D3) |
Functional assays in cell-based systems are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the downstream cellular response following receptor activation or blockade.
An analog of N-acetamide, developed as a dopamine D3 receptor ligand, was tested in a functional assay using Chinese hamster ovary (CHO) cells transfected with human D3 receptors. nih.gov The compound was found to be a potent antagonist, effectively inhibiting the mitogenesis stimulated by the D3 agonist quinpirole, with an EC50 value of 3.0 nM. nih.gov This demonstrated that the high binding affinity observed in vitro translates to functional antagonism in a cellular context.
Table 4: Functional Activity of an Acetamide Analog in a Non-Human Cell Line
| Analog Compound | Cell Line | Target | Assay Type | Functional Activity (EC50, nM) | Mode of Action |
|---|---|---|---|---|---|
| Compound 29 | CHO cells (transfected with hD3) | Dopamine D3 Receptor | Inhibition of Quinpirole-Stimulated Mitogenesis | 3.0 | Antagonist |
Analysis of Interactions with Key Biological Macromolecules (e.g., protein, DNA)
The biological activity of this compound and its analogs is predicated on their interactions with macromolecules. The primary protein interactions investigated are with enzymes and receptors, as detailed in the sections above. These interactions are driven by a combination of electrostatic, hydrophobic, and hydrogen-bonding forces, which dictate the affinity and specificity of the binding. nih.gov The structure of the acetamide core and its substituents can be modified to optimize these interactions for a desired biological effect.
While the primary focus of acetamide analog research has been on protein targets, the potential for interaction with other macromolecules like deoxyribonucleic acid (DNA) is also a consideration in drug development. Small molecules can interact with DNA through several modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. scielo.org.mx Although specific studies on the DNA binding of this compound are not prevalent, the planar aromatic moieties present in many of its analogs could potentially facilitate intercalative or groove-binding interactions. scielo.org.mx Future research could explore this possibility to fully characterize the compound's biological interaction profile.
Characterization of Binding Stoichiometry and Thermodynamics
The interaction between a ligand, such as an analog of this compound, and its biological target is fundamentally governed by the principles of thermodynamics. A comprehensive understanding of these interactions requires the characterization of binding stoichiometry and the thermodynamic parameters that dictate the formation of the ligand-protein complex. Isothermal Titration Calorimetry (ITC) is a powerful and direct method for obtaining this information. nih.govdomainex.co.uk
ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding enthalpy (ΔH). nih.gov In a typical experiment, a solution of the ligand is titrated into a solution containing the target macromolecule. The resulting heat changes are measured after each injection until the macromolecule is saturated. domainex.co.uk The data generated provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka) or dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding. domainex.co.uknih.gov
The binding of a ligand to a protein is a spontaneous process, which is indicated by a negative Gibbs free energy of binding (ΔG). nih.govresearchgate.net This free energy is composed of both enthalpic and entropic contributions, as described by the equation:
ΔG = ΔH - TΔS nih.gov
By analyzing the thermodynamic signatures of a series of this compound analogs, researchers can gain insights into the molecular forces driving the interaction. For example, a large favorable enthalpy change might suggest that specific hydrogen bonds or electrostatic interactions are critical for binding. Conversely, a dominant favorable entropy change could indicate that hydrophobic interactions play a key role. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives. researchgate.netnews-medical.net
Table 1: Hypothetical Thermodynamic Parameters for this compound Analogs Binding to a Target Protein
| Compound/Analog | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|
| Analog A | 10 | -6.8 | -8.5 | 1.7 | 1.0 |
| Analog B | 5 | -7.2 | -5.0 | -2.2 | 1.1 |
| Analog C | 20 | -6.4 | -2.1 | -4.3 | 0.9 |
This table presents hypothetical data to illustrate how thermodynamic parameters can vary among different analogs, reflecting different binding modes and driving forces.
Investigation of Induced Conformational Changes in Biomolecules
The binding of a ligand to a biomolecule is often not a simple lock-and-key process. Instead, it can be a dynamic event that induces significant conformational changes in the target macromolecule, a phenomenon known as "induced fit". nih.gov These structural alterations can be crucial for biological function, either activating or inhibiting the biomolecule's activity. Investigating these changes is therefore essential for a complete mechanistic understanding of how this compound analogs exert their effects.
A variety of spectroscopic and computational methods can be employed to study these conformational shifts. nih.gov
Spectroscopic Techniques : Methods like Circular Dichroism (CD) can be used to detect changes in the secondary structure of a protein upon ligand binding. nih.gov Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can reveal changes in the local environment of these residues, indicating a conformational rearrangement. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution information on the specific atoms and residues involved in the conformational change. researchgate.net
Computational Simulations : In silico methods, especially molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding the dynamic nature of ligand-induced conformational changes at an atomic level. nih.govresearchgate.net By simulating the behavior of the protein-ligand complex over time, researchers can observe how the ligand settles into the binding pocket and how the protein structure adapts in response. chemrxiv.org These simulations can highlight flexible regions of the protein that are key to the binding process and can help rationalize experimental findings. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Elucidation
Systematic Modification of the this compound Scaffold
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, a systematic modification approach is employed to probe the importance of its different components. This involves synthesizing and testing a series of analogs where specific parts of the molecule are altered. nih.gov
The core scaffold can be divided into three main regions for modification:
The 2,4-Dimethoxyphenyl Ring : Modifications here can explore the role of the aromatic ring and its substituents. This includes altering the position of the methoxy (B1213986) groups (e.g., to 3,4- or 2,5-), replacing them with other electron-donating or electron-withdrawing groups, or substituting them with bioisosteres that have similar steric or electronic properties. cambridgemedchemconsulting.com For example, replacing a methoxy group with a hydroxyl group could introduce a new hydrogen bond donor, while replacement with a fluorine atom could alter the electronic properties and metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jp
The Acetamide Linker : The central acetamide group is a key structural element. Its N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Modifications could include N-alkylation to remove the hydrogen bond donor capability, or replacing the entire acetamide group with other linkers like sulfonamides or reversed amides to change the geometry and hydrogen bonding patterns. wustl.edu
The Terminal Acetyl Group : The terminal methyl group can be replaced with larger alkyl groups, cyclic fragments, or aromatic rings to probe for additional hydrophobic interactions or steric constraints within the binding pocket.
By systematically making these changes and evaluating the biological activity of each new analog, a detailed map of the SAR can be constructed. researchgate.net This process helps to identify which modifications are beneficial, detrimental, or neutral to the compound's activity. researchgate.net
Table 2: Examples of Systematic Modifications to the this compound Scaffold
| Modification Site | Original Group | Example Modifications | Rationale for Modification |
|---|---|---|---|
| Phenyl Ring | 2,4-Dimethoxy | 3,4-Dimethoxy, 4-Hydroxy-3-methoxy, 4-Fluoro | Probe electronic and hydrogen bonding requirements. |
| Phenyl Ring | 2,4-Dimethoxy | Bioisosteric replacement (e.g., with pyridyl ring) | Alter polarity, solubility, and potential for new interactions. ctppc.org |
| Amide Linker | -NH- | -N(CH₃)- | Remove H-bond donor capacity, increase lipophilicity. |
| Carbonyl Group | -C=O | -SO₂- | Change geometry and H-bond acceptor properties. |
| Terminal Group | -CH₃ | -CH₂CH₃, -Cyclopropyl, -Phenyl | Explore steric limits and potential for new hydrophobic interactions. |
Identification of Essential Structural Motifs for Modulated Biological Activity
Through the analysis of SAR data from systematically modified analogs, researchers can identify the key structural motifs—the specific parts of the molecule—that are essential for biological activity. researchgate.net These motifs form the pharmacophore, which is the three-dimensional arrangement of features necessary for a molecule to interact with its specific biological target. researchgate.netdovepress.com
For the this compound scaffold, several motifs are likely to be critical:
The Aromatic Ring : The phenyl ring itself often serves as a hydrophobic anchor, fitting into a nonpolar pocket of the target protein. Its precise orientation and substitution pattern are crucial. researchgate.net
Oxygen Atoms of the Methoxy Groups : The oxygen atoms at the 2- and 4-positions are potential hydrogen bond acceptors. SAR studies where these groups are moved or removed can determine if one or both are essential for forming specific hydrogen bonds with residues in the target's binding site.
The Amide Moiety : The amide group is a classic pharmacophoric feature. The N-H proton typically acts as a crucial hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. rsc.org The planarity of the amide bond also helps to rigidly orient the two sides of the molecule relative to each other. Loss of activity upon N-methylation, for example, would strongly suggest the N-H donor is essential. wustl.edu
By comparing highly active compounds with inactive ones, the essential features can be distinguished from those that can be modified without significant loss of potency. researchgate.net This process is fundamental to refining a lead compound into a more optimized candidate.
Table 3: Potential Roles of Structural Motifs in this compound
| Structural Motif | Potential Role in Binding | Supporting SAR Evidence (Hypothetical) |
|---|---|---|
| 2,4-Dimethoxyphenyl Ring | Hydrophobic interactions; π-π stacking with aromatic residues. | Replacement with a smaller aliphatic group significantly reduces activity. |
| 4-Methoxy Group | Hydrogen bond acceptor. | Moving the methoxy group to the 3-position or replacing it with a non-H-bonding group (e.g., -CH₃) leads to a loss of potency. |
| Amide N-H | Hydrogen bond donor. | N-methylation of the amide nitrogen abolishes biological activity. |
| Amide C=O | Hydrogen bond acceptor. | Bioisosteric replacement with a group lacking a strong H-bond acceptor (e.g., -CH₂-) results in an inactive compound. drughunter.com |
Rational Design Principles for Novel this compound Derivatives
The culmination of mechanistic and SAR studies is the establishment of rational design principles that guide the synthesis of new, improved derivatives. 182.160.97 This approach moves beyond random screening to a more focused, hypothesis-driven process of drug discovery. researchgate.net The goal is to leverage the accumulated knowledge to design molecules with enhanced potency, selectivity, and better pharmacokinetic properties. mskcc.org
Key principles for the rational design of novel this compound derivatives include:
Pharmacophore-Guided Design : Based on the identified essential motifs, a pharmacophore model can be constructed. researchgate.net This model serves as a template, ensuring that any new designs retain the crucial hydrogen bond donors, acceptors, and hydrophobic regions in their correct 3D spatial arrangement. dovepress.com New molecules are then designed to fit this template while introducing novel features.
Structure-Based Design : If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), structure-based design becomes a powerful tool. researchgate.net Designers can visualize how the parent compound fits into the binding site and identify opportunities for improvement. For instance, an unoccupied hydrophobic pocket adjacent to the 2,4-dimethoxyphenyl ring could be targeted by adding a suitable substituent to the ring, potentially increasing binding affinity. nih.gov
Bioisosteric Replacement : To optimize properties like metabolic stability, solubility, or membrane permeability, bioisosteric replacements are often employed. scispace.com For example, if a methoxy group is identified as a site of metabolic breakdown, it could be replaced with a more stable bioisostere like a fluorine atom or a trifluoromethyl group, provided this does not disrupt essential binding interactions. ctppc.orgdrughunter.com
Scaffold Hopping : SAR data might reveal that while the pharmacophoric elements are essential, the core scaffold itself is not. This allows for "scaffold hopping," where the essential features are arranged on a completely new molecular framework. This can lead to the discovery of novel chemical series with different physical properties and intellectual property potential.
By applying these principles, chemists can iteratively refine the this compound structure, leading to the development of derivatives with superior biological activity and drug-like properties. nih.govresearchgate.net
Advanced Research Applications and Future Perspectives for N 2,4 Dimethoxyphenyl Methyl Acetamide in Chemical Biology
Role as a Precursor in Advanced Organic Synthesis
The structural features of N-[(2,4-dimethoxyphenyl)methyl]acetamide suggest its potential utility as a versatile precursor in advanced organic synthesis. The dimethoxy-substituted benzyl (B1604629) group is a common motif in natural products and pharmacologically active molecules, making this compound a potentially valuable starting material.
Key reactive sites within the molecule include:
The amide nitrogen, which can be deprotonated to form an amide enolate for alkylation or condensation reactions.
The aromatic ring, which is activated by the two methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. This allows for further functionalization of the phenyl ring.
The amide bond itself, which can be hydrolyzed under acidic or basic conditions to yield (2,4-dimethoxyphenyl)methanamine and acetic acid, providing a route to other derivatives.
For example, the 2,4-dimethoxybenzyl moiety is a known photolabile protecting group in organic synthesis. While this compound itself has not been explicitly documented for this purpose, its core structure is analogous to other compounds used in such applications. Derivatives of this compound could be synthesized to serve as building blocks for more complex molecular architectures, including potential isoquinoline (B145761) alkaloids or other heterocyclic systems, which are significant in medicinal chemistry. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Potential Product(s) |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated aromatic derivatives |
| N-Alkylation | NaH, R-X | N-alkylated acetamide (B32628) derivatives |
| Amide Reduction | LiAlH₄ | N-ethyl-(2,4-dimethoxyphenyl)methanamine |
Development and Application as Molecular Probes in Biochemical Research
The development of this compound into molecular probes is a plausible, yet underexplored, area. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The acetamide scaffold has been incorporated into such tools. For instance, fluorinated acetamide derivatives, such as 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA), have been utilized as ¹⁹F-probes for nuclear magnetic resonance (NMR) spectroscopy to study protein conformation and dynamics. nih.gov
To adapt this compound as a molecular probe, it could be functionalized with reporter groups, such as:
Fluorophores: Attaching a fluorescent dye would allow for its use in fluorescence microscopy to track its localization within cells or its interaction with specific biomolecules.
Biotin tags: Biotinylation would enable affinity-based purification of its binding partners.
Photo-crosslinkers: Incorporation of a photoreactive group would allow for the covalent labeling of interacting proteins upon UV irradiation, aiding in target identification.
The dimethoxyphenyl group itself possesses inherent fluorescent properties, which, although likely weak, could potentially be enhanced through chemical modification to create novel environmentally sensitive probes.
Utility as a Chemical Scaffold for Investigating Novel Bioactive Entities
The acetamide framework is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable chemical scaffold for the discovery of new bioactive molecules. nih.govresearchgate.net The dimethoxybenzene moiety is also present in numerous natural products with a wide range of pharmacological activities.
By using this compound as a core structure, a library of derivatives could be synthesized and screened for various biological activities. Modifications could be systematically introduced at several positions to explore the structure-activity relationship (SAR).
Table 2: Potential Bioactive Derivatives from the this compound Scaffold
| Modification Site | Potential Derivative Class | Potential Biological Target(s) |
|---|---|---|
| Aromatic Ring | Introduction of hydroxyl, nitro, or amino groups | Kinases, GPCRs, ion channels |
| Acetyl Methyl Group | Replacement with larger alkyl or aryl groups | Proteases, metabolic enzymes |
Studies on related acetamide derivatives have revealed activities such as antioxidant and anti-inflammatory properties. nih.govresearchgate.net This precedent suggests that a focused investigation into derivatives of this compound could lead to the identification of novel compounds with therapeutic potential.
Unexplored Research Avenues and Interdisciplinary Potentials
The lack of specific research on this compound means that numerous avenues for investigation remain open.
Medicinal Chemistry: A primary unexplored area is the systematic synthesis and screening of a chemical library based on this scaffold against a wide array of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes. mdpi.com
Materials Science: The dimethoxyphenyl group could be exploited for the development of novel polymers or materials with interesting optical or electronic properties. The amide group can participate in hydrogen bonding, which could be utilized to create self-assembling materials.
Agrochemicals: Many commercial pesticides and herbicides contain acetamide or dimethoxybenzene structures. Screening derivatives of this compound for activity against agricultural pests or weeds could be a fruitful area of research. chemjournal.kzcyberleninka.ru
Computational Chemistry: In silico studies, such as molecular docking and dynamics simulations, could predict potential biological targets for this compound and its derivatives, thereby guiding future experimental work and prioritizing synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
